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Compound of Interest

Compound Name: 4-Bromo-2-fluorobiphenyl

Cat. No.: B126189 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-fluorobiphenyl (CAS No: 41604-19-7), a halogenated aromatic hydrocarbon.[1] The

information presented is intended for researchers, scientists, and professionals in drug

development and materials science. This document details the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

for its synthesis and analysis.

Spectroscopic Data
The structural elucidation of 4-Bromo-2-fluorobiphenyl is supported by various spectroscopic

techniques. The data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are summarized

below.

¹H NMR Spectroscopy
Proton NMR spectroscopy provides insight into the hydrogen environments within the

molecule. The chemical shifts are influenced by the electronegative fluorine and bromine

atoms, as well as the anisotropic effects of the biphenyl system.

Parameter Value Solvent

Chemical Shift (δ)
See spectrum for specific peak

assignments
CDCl₃
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Note: Specific peak assignments and coupling constants can be found in the spectral data

provided by various suppliers and databases.[2]

¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The positions of

the bromine and fluorine substituents significantly impact the chemical shifts of the aromatic

carbons.

Parameter Value Solvent

Chemical Shift (δ)
See spectrum for specific peak

assignments
CDCl₃

Note: Detailed peak assignments are available from spectral databases.[3][4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 4-Bromo-2-fluorobiphenyl shows characteristic absorptions for aromatic C-H and C=C

bonds, as well as C-F and C-Br stretching vibrations.

Technique Key Absorptions (cm⁻¹)

ATR-Neat
Characteristic peaks for aromatic C-H, C=C, C-

F, and C-Br bonds.

Note: Specific peak locations can be found in the IR spectrum data. The spectrum can be

viewed on the NIST WebBook and other databases.[3][5][6]

Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and elemental composition.
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Parameter Value

Molecular Weight 251.09 g/mol [3][7][8]

Molecular Formula C₁₂H₈BrF[3][5][8]

m/z Top Peak 250[3]

m/z 2nd Highest 252[3]

Experimental Protocols
Synthesis of 4-Bromo-2-fluorobiphenyl
A common method for the synthesis of 4-Bromo-2-fluorobiphenyl involves the diazotization of

4-bromo-2-fluoroaniline followed by a coupling reaction with benzene.[7]

Procedure:

A solution of crude 4-bromo-2-fluoroaniline and glacial acetic acid in benzene is added

dropwise to a mixture of sodium nitrite, water, and benzene at 65°C.[9][10]

The mixture is stirred overnight at 65°C under a nitrogen atmosphere.[9][10]

The cooled mixture is then washed with 1 N hydrochloric acid.[9][10]

The organic layer is subsequently heated under reflux with iron powder and concentrated

hydrochloric acid in methanol to reduce any byproducts.[9]

After cooling, the benzene layer is washed with water and evaporated.[9]

The resulting crude product is purified by distillation under reduced pressure to yield 4-
bromo-2-fluorobiphenyl.[9][10]

An alternative approach utilizes an alkyl nitrite, such as isoamyl or isopropyl nitrite, for the

diazotization step.[7][11]

Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a

spectrometer operating at a frequency of 300 MHz or higher.[12] The sample is dissolved in a

deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an

internal standard.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[3] For solid samples, the Attenuated

Total Reflectance (ATR) technique is commonly employed.[3] Gas-phase IR spectra can also

be obtained from databases like the NIST/EPA Gas-Phase Infrared Database.[5]

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with

electron ionization (EI).[8] For analytical applications, Gas Chromatography-Mass Spectrometry

(GC-MS) is often used to separate the compound from any impurities before detection.[7]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 4-Bromo-2-fluorobiphenyl.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-Bromo-2-
fluorobiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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